molecular formula C14H11Cl2NO4S B5279587 methyl 2-[(5E)-5-(2,4-dichlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate

methyl 2-[(5E)-5-(2,4-dichlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate

Cat. No.: B5279587
M. Wt: 360.2 g/mol
InChI Key: FGJOCCXKVKLGSK-VZUCSPMQSA-N
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Description

Methyl 2-[(5E)-5-(2,4-dichlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate is a synthetic organic compound characterized by its unique structure, which includes a thiazolidine ring and a dichlorobenzylidene moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(5E)-5-(2,4-dichlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate typically involves the condensation of 2,4-dichlorobenzaldehyde with thiazolidine-2,4-dione in the presence of a base, followed by esterification with methyl propanoate. The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions (around 70-80°C)

    Time: Several hours to ensure complete reaction

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as recrystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(5E)-5-(2,4-dichlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride

    Substitution: Nucleophilic substitution reactions with reagents like sodium methoxide or potassium cyanide

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether

    Substitution: Sodium methoxide in methanol, potassium cyanide in aqueous ethanol

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols or amines

    Substitution: Formation of substituted thiazolidine derivatives

Scientific Research Applications

Methyl 2-[(5E)-5-(2,4-dichlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules

    Biology: Investigated for its potential antimicrobial and antifungal properties

    Medicine: Studied for its potential as an anti-inflammatory and anticancer agent

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of methyl 2-[(5E)-5-(2,4-dichlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(5E)-5-(2,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate
  • Methyl 2-[(5E)-5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate
  • Methyl 2-[(5E)-5-(2,6-dichlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate

Uniqueness

Methyl 2-[(5E)-5-(2,4-dichlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate is unique due to the presence of the 2,4-dichlorobenzylidene moiety, which imparts distinct chemical and biological properties. This structural feature may enhance its potency and selectivity in various applications compared to similar compounds.

Properties

IUPAC Name

methyl 2-[(5E)-5-[(2,4-dichlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO4S/c1-7(13(19)21-2)17-12(18)11(22-14(17)20)5-8-3-4-9(15)6-10(8)16/h3-7H,1-2H3/b11-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGJOCCXKVKLGSK-VZUCSPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)N1C(=O)C(=CC2=C(C=C(C=C2)Cl)Cl)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)OC)N1C(=O)/C(=C\C2=C(C=C(C=C2)Cl)Cl)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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